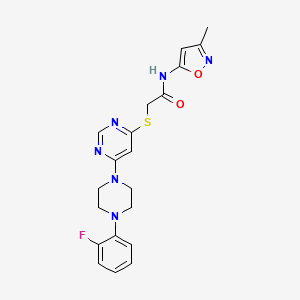

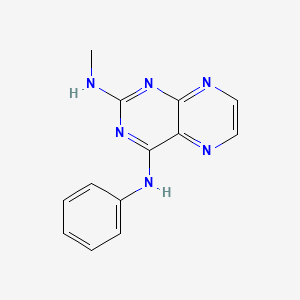

N~2~-methyl-N~4~-phenylpteridine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~2~-methyl-N~4~-phenylpteridine-2,4-diamine (MPPD) is a chemical compound that belongs to the pteridine family. It is a synthetic compound that has been used in various scientific research applications. MPPD has been found to have potential therapeutic benefits due to its unique mechanism of action.

Applications De Recherche Scientifique

Neurotoxicity and Parkinson's Disease Research

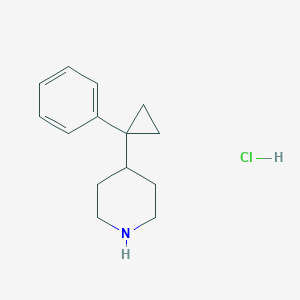

Mechanisms of Neurotoxicity of MPTP : N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound related to N2-methyl-N4-phenylpteridine-2,4-diamine, has been extensively studied for its neurotoxic effects that resemble Parkinson's disease. Research shows that MPTP selectively destroys nigrostriatal dopaminergic neurons in primates, which has significantly contributed to understanding the biochemical actions involved in neurotoxicity and its potential link to idiopathic Parkinson's disease (Tipton & Singer, 1993).

HIV-1 Inhibition

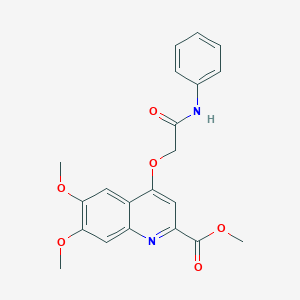

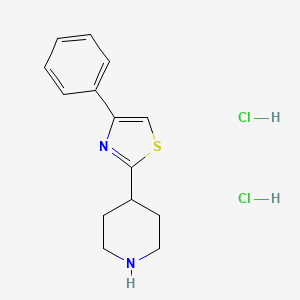

Potent Inhibition of HIV-1 : A study found that 5-ethyl-6-phenylthiouracil derivatives, related to N2-methyl-N4-phenylpteridine-2,4-diamine, are highly potent and selective inhibitors of HIV-1. These compounds inhibit HIV-1 replication in various cell systems, including peripheral blood lymphocytes. Their mechanism of action is targeted at the HIV-1 reverse transcriptase, offering a unique mode of interaction with the enzyme (Baba et al., 1991).

Antibacterial Activity

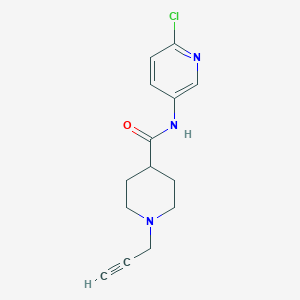

Development of Novel Antibacterial Compounds : Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, which share structural similarities with N2-methyl-N4-phenylpteridine-2,4-diamine, shows promising antibacterial activities. These compounds were capable of inhibiting the growth of E. coli and S. aureus at low concentrations, primarily by disrupting the bacterial cell membrane. This mode of action suggests a potential pathway for developing alternatives to conventional antibiotics (Fan et al., 2020).

Chemical Synthesis and Optimization

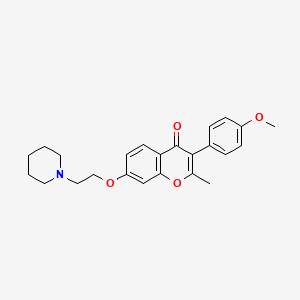

Structural Optimization for Kinase Inhibition : A study focused on the structural optimization of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives for reversible kinase inhibition. This research has implications for designing drugs targeting both EGFR-activating and resistance mutations, demonstrating the compound's versatility and potential in targeted cancer therapy (Yang et al., 2012).

Mécanisme D'action

Target of Action

N2-methyl-N4-phenylpteridine-2,4-diamine, also known as N2-methyl-N~4~-phenylpteridine-2,4-diamine, is a complex compound with multiple potential targets. Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (cdks) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.

Biochemical Pathways

The compound’s action on CDKs and EGFR would affect several biochemical pathways. Inhibition of CDKs can lead to cell cycle arrest, preventing cells from proliferating . On the other hand, EGFR inhibition can downregulate the protein phosphorylation of EGFR and m-TOR signaling pathways , which are involved in cell growth and survival.

Pharmacokinetics

Similar compounds have shown reasonable solubility, good metabolic stability, but low permeability . These properties can impact the bioavailability of the compound, affecting its efficacy and safety.

Result of Action

The molecular and cellular effects of N2-methyl-N4-phenylpteridine-2,4-diamine’s action would likely include cell cycle arrest and apoptosis, due to its potential inhibitory effects on CDKs and EGFR . This could result in the death of proliferating cells, such as cancer cells.

Propriétés

IUPAC Name |

2-N-methyl-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-14-13-18-11-10(15-7-8-16-11)12(19-13)17-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEMVPODHWQPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)